molecular formula C18H21F2N5O B5495351 6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

Cat. No. B5495351
M. Wt: 361.4 g/mol
InChI Key: LFXBDCKSYBKXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays a crucial role in the development and progression of cancer.

Mechanism of Action

6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine works by inhibiting the activity of BTK, a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking BTK activity, this compound prevents the proliferation and survival of cancer cells, and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK activity, with an IC50 (half maximal inhibitory concentration) of less than 10 nM. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. In preclinical studies, this compound has been well-tolerated, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, this compound has shown efficacy in preclinical models of cancer, indicating its potential as a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments, including the complexity of its synthesis and the need for specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine, including:
1. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of various types of cancer. Further studies are needed to determine its safety and efficacy in humans.
2. Combination therapies: this compound has shown a synergistic effect when combined with other cancer therapies, such as chemotherapy and immunotherapy. Future studies could explore the potential of this compound in combination with other cancer drugs.
3. Mechanisms of resistance: Resistance to BTK inhibitors is a common problem in cancer treatment. Future studies could investigate the mechanisms of resistance to this compound and develop strategies to overcome it.
4. Biomarker identification: Biomarkers can be used to predict response to cancer therapies and guide treatment decisions. Future studies could identify biomarkers that predict response to this compound and other BTK inhibitors.
Conclusion:
This compound is a promising new small molecule inhibitor that has shown efficacy in preclinical models of cancer. Its selectivity for BTK and favorable pharmacokinetic profile make it a potential therapeutic agent for the treatment of various types of cancer. Further research is needed to determine its safety and efficacy in humans, and to explore its potential in combination with other cancer therapies.

Synthesis Methods

The synthesis of 6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and spread of cancer cells. This compound has been tested in various types of cancer, including lymphoma, leukemia, and solid tumors. In addition, this compound has been shown to have a synergistic effect when combined with other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

(2,4-difluorophenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5O/c1-12-21-16(23(2)3)11-17(22-12)24-6-8-25(9-7-24)18(26)14-5-4-13(19)10-15(14)20/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXBDCKSYBKXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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